molecular formula C14H14O2 B2513418 [2-(4-Methylphenoxy)phenyl]methanol CAS No. 25562-89-4

[2-(4-Methylphenoxy)phenyl]methanol

Cat. No.: B2513418
CAS No.: 25562-89-4
M. Wt: 214.264
InChI Key: QWOFIUNHXWHNHV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of [2-(4-Methylphenoxy)phenyl]methanol typically involves the reaction of 4-methylphenol with benzyl chloride in the presence of a base, such as sodium hydroxide, to form the intermediate 4-methylphenoxybenzyl chloride. This intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts .

Chemical Reactions Analysis

[2-(4-Methylphenoxy)phenyl]methanol undergoes various chemical reactions, including:

Scientific Research Applications

[2-(4-Methylphenoxy)phenyl]methanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [2-(4-Methylphenoxy)phenyl]methanol involves its interaction with specific molecular targets and pathways within cells. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

[2-(4-Methylphenoxy)phenyl]methanol can be compared with other similar compounds, such as:

Properties

IUPAC Name

[2-(4-methylphenoxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOFIUNHXWHNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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